
Methylium, benzo(a)pyren-8-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylium, benzo(a)pyren-8-yl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods
Méthodes De Préparation
The synthesis of methylium, benzo(a)pyren-8-yl- typically involves the functionalization of the benzo(a)pyrene core. One common method is the indirect synthesis of substituted pyrenes, which includes reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . Industrial production methods often involve high-dilution techniques and the use of specific reagents to achieve the desired substitution patterns.
Analyse Des Réactions Chimiques
Methylium, benzo(a)pyren-8-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Methylium, benzo(a)pyren-8-yl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a model compound for studying the metabolism and toxicology of PAHs. In medicine, it is investigated for its potential role in cancer research due to its carcinogenic properties. Additionally, it has applications in industry, particularly in the development of materials with unique optical and electronic properties .
Mécanisme D'action
The mechanism of action of methylium, benzo(a)pyren-8-yl- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in the formation of DNA adducts, which are critical in the compound’s mutagenic and carcinogenic effects .
Comparaison Avec Des Composés Similaires
Methylium, benzo(a)pyren-8-yl- is unique compared to other PAHs due to its specific substitution pattern. Similar compounds include other derivatives of benzo(a)pyrene, such as benzo(a)pyrene-7,8-dihydrodiol and benzo(a)pyrene-3,6-quinone . These compounds share similar properties but differ in their specific chemical structures and reactivity. The uniqueness of methylium, benzo(a)pyren-8-yl- lies in its ability to form specific DNA adducts and its distinct interaction with molecular targets.
Propriétés
Numéro CAS |
123358-48-5 |
|---|---|
Formule moléculaire |
C21H13+ |
Poids moléculaire |
265.3 g/mol |
InChI |
InChI=1S/C21H13/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H2/q+1 |
Clé InChI |
IMGJEDFWWXLABL-UHFFFAOYSA-N |
SMILES canonique |
[CH2+]C1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



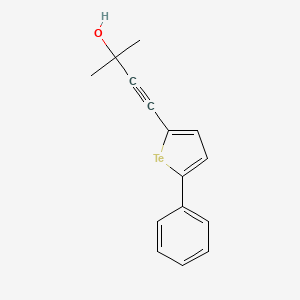
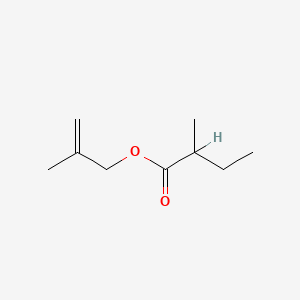

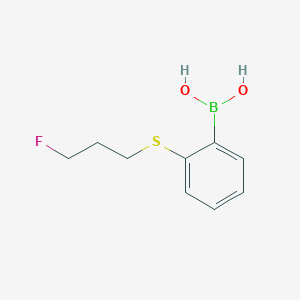
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
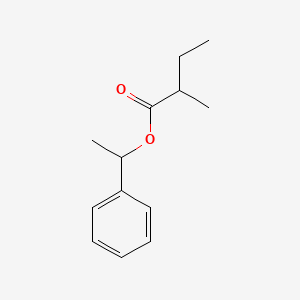
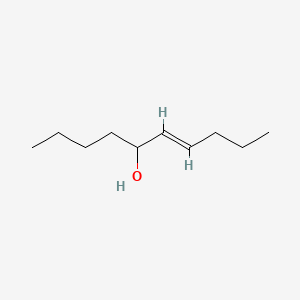
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
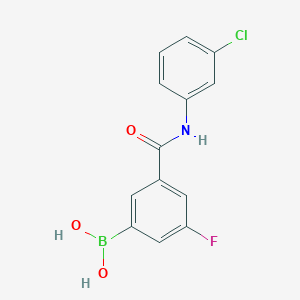
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
